molecular formula C12H21NO3 B15161103 Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate CAS No. 820976-99-6

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate

Cat. No.: B15161103
CAS No.: 820976-99-6
M. Wt: 227.30 g/mol
InChI Key: VRIGVBXBEUOUIY-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate is a chemical compound with a complex structure that includes both ethyl and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate and dimethylamine, which undergo a series of condensation and substitution reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(dimethylamino)penta-2,4-dienoate
  • Ethyl 3-(dimethylamino)-2-methylpenta-2,4-dienoate

Uniqueness

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate is unique due to its specific structural features, such as the ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

820976-99-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate

InChI

InChI=1S/C12H21NO3/c1-6-10(9-15-7-2)11(13(4)5)12(14)16-8-3/h6H,1,7-9H2,2-5H3

InChI Key

VRIGVBXBEUOUIY-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=C(C(=O)OCC)N(C)C)C=C

Origin of Product

United States

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